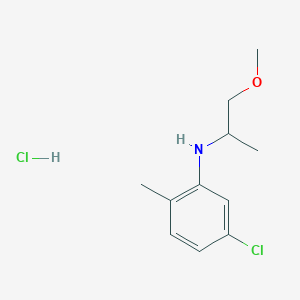
5-chloro-N-(1-methoxypropan-2-yl)-2-methylaniline hydrochloride
Descripción general
Descripción
5-chloro-N-(1-methoxypropan-2-yl)-2-methylaniline hydrochloride is a useful research compound. Its molecular formula is C11H17Cl2NO and its molecular weight is 250.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Serotonin 2C Receptor Agonists and Behavioral Satiety Sequence
Studies have examined the role of 5-hydroxytryptamine (5-HT)(2C) receptor subtype in controlling ingestive behavior in mice. The effects of selective 5-HT(2C) receptor agonists, including compounds similar to 5-chloro-N-(1-methoxypropan-2-yl)-2-methylaniline hydrochloride, were compared to D-fenfluramine, demonstrating a dose-dependent decrease in food intake. This suggests its potential use in appetite control and obesity treatment (Hewitt et al., 2002).
Comparative Metabolism in Human and Rat Liver Microsomes
Research on chloroacetamide herbicides, structurally related to this compound, indicates differences in metabolism between human and rat liver microsomes. This could imply variations in the metabolic pathways and toxicological profiles of similar compounds in different species, highlighting the importance of species-specific studies in drug development (Coleman et al., 2000).
Holistic Assessment of Environmental Fate in Agricultural Watersheds
Metolachlor, structurally similar to this compound, has been studied for its occurrence and fate in the environment. Understanding the distribution and degradation of such compounds in agricultural environments is crucial for assessing their environmental impact and guiding safe usage practices (Rose et al., 2018).
Electrochemical and Photoelectrochemical Behavior
The electrochemical properties of poly(o-methoxyaniline), which shares functional groups with this compound, have been studied. Its high optical contrast and photocurrent generation capabilities when irradiated suggest potential applications in electrochromic devices and photovoltaic cells (Gazotti et al., 1996).
Synthesis and Reactivity in Medicinal Chemistry
Research into the synthesis and reactivity of compounds like laquinimod, which shares structural similarities with this compound, is vital for drug development. Such studies provide insights into the chemical behavior of these compounds, which is essential for creating effective and safe pharmaceuticals (Jansson et al., 2006).
Tubulin-Polymerization Inhibitors in Cancer Research
Compounds like 6-methoxy-1,2,3,4-tetrahydroquinoline, structurally related to this compound, have been evaluated as tubulin-polymerization inhibitors. This research indicates potential applications in developing new anticancer drugs targeting the colchicine site on tubulin (Wang et al., 2014).
Propiedades
IUPAC Name |
5-chloro-N-(1-methoxypropan-2-yl)-2-methylaniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClNO.ClH/c1-8-4-5-10(12)6-11(8)13-9(2)7-14-3;/h4-6,9,13H,7H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCZVAZUHSMILFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(C)COC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


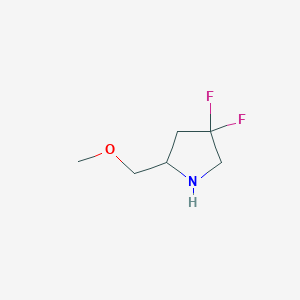
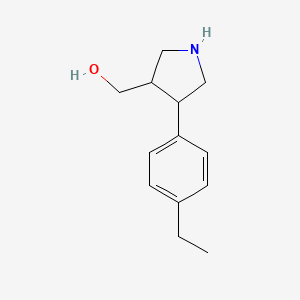
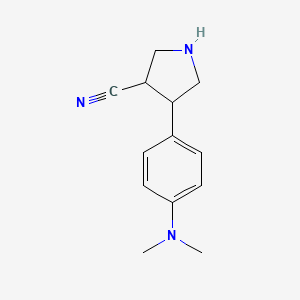
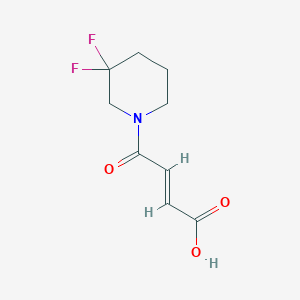

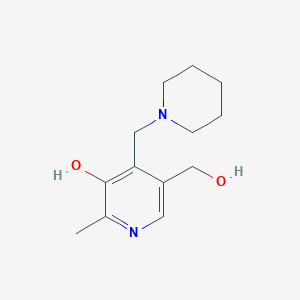
![5-Ethyl-7-phenyl-2,5,8-triazaspiro[3.4]oct-7-en-6-one](/img/structure/B1532009.png)
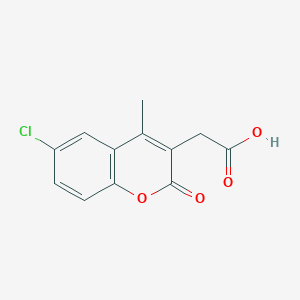
![8-(4-Bromo-2-chlorobenzyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1532012.png)

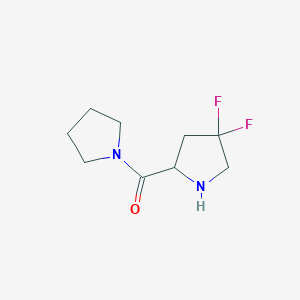
![2-(2-Fluorophenyl)pyrazolo[1,5-a]pyrazin-4-ol](/img/structure/B1532019.png)
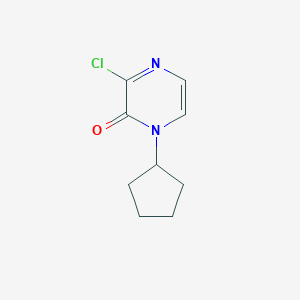
![2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2,3-dihydro-1H-indole](/img/structure/B1532022.png)
